7,8-Dihydroquinoline-2,5(1h,6h)-dione
Overview
Description
7,8-Dihydroquinoline-2,5(1H,6H)-dione is an organic compound with the molecular formula C9H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-dimethylaminomethylidenecyclohexane-1,3-diones with (1,3-thiazol-2-yl)acetonitriles in the presence of dimethylformamide dimethyl acetal. This reaction proceeds through intermediate 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates, which are then isolated as piperidinium salts and used in further heterocyclization reactions with aromatic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroquinoline-2,5(1H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated quinoline compounds.
Scientific Research Applications
7,8-Dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dihydroquinoline-2,5(1H,6H)-dione involves its interaction with various molecular targets and pathways. Its effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-1H,6H-quinoline-2,5-dione
- 2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone
- 7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Uniqueness
7,8-Dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives
Properties
IUPAC Name |
1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQUQJTKCJMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165648 | |
Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-69-8 | |
Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15450-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?
A1: Several synthetic routes have been explored for this compound derivatives. Two prominent methods include:
- From Morita–Baylis–Hillman Adducts: This method utilizes Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions to produce 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields [, ].
- From 1,3-Cyclohexadione: This three-step approach involves imidization of 1,3-cyclohexadione, followed by a Michael reaction-intermolecular cyclization, and finally an alkylation step to yield the desired 1-(prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione. This method also allows for the isolation of two configurational stereoisomers using chemical separation techniques [].
Q2: How is the structure of this compound derivatives confirmed?
A2: The structures of synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques, including:
- 1H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule [].
- 2D NMR: This advanced technique helps determine the connectivity between different atoms in the molecule, further confirming the proposed structure [].
- HR-MS: High-resolution mass spectrometry provides the exact molecular mass of the compound, which is compared to the calculated mass for the proposed structure [].
Q3: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?
A: While the provided research papers focus primarily on the synthesis of this compound derivatives [, , , , ], they do not delve into detailed SAR studies. Further research exploring the impact of structural modifications on the biological activity, potency, and selectivity of these compounds would be valuable.
Q4: Can this compound derivatives be synthesized with specific functional groups?
A4: Yes, researchers have successfully synthesized this compound derivatives containing specific functional groups. For instance:
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